2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride
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Description
Synthesis Analysis
The synthesis of guanidines, which are similar to the compound , often involves the reaction of an amine with an activated guanidine precursor . Guanidines can be synthesized from various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate . Other methods include the use of copper-catalyzed cross-coupling chemistry .Molecular Structure Analysis
The molecular structure of “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” consists of seven carbon atoms, twenty-two hydrogen atoms, three chlorine atoms, and five nitrogen atoms.Chemical Reactions Analysis
Guanidines, which are structurally similar to the compound , have been found to react with various substances. For example, dicyandiamide (DCD) reacted with amino acids to produce biguanides and guanidine pyrazolones . DCD also exhibited reactions with 6-amino caproic acid, thioacetamide, thiourea, o-aminophenol, o-aminothiophenol, and anthranilic acid .Mechanism of Action
While the specific mechanism of action for “2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride” is not available, guanidines, in general, have been found to have various biological activities. For example, Pimagedine, a guanidine derivative, functions as an inhibitor of diamine oxidase and nitric oxide synthase .
Safety and Hazards
The safety data sheet for a similar compound, Guanidine hydrochloride, indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is advised to handle the compound with appropriate protective measures .
properties
IUPAC Name |
2-[2-(4-aminobutylamino)ethyl]guanidine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIHTRWLFQKZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCN=C(N)N)CN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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